molecular formula C6H9NO4 B061893 Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate CAS No. 170012-71-2

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B061893
CAS No.: 170012-71-2
M. Wt: 159.14 g/mol
InChI Key: OKJQBJHYKVHRIS-IUYQGCFVSA-N
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Description

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate is a high-value, stereochemically defined pyrrolidine derivative that serves as a versatile and crucial chiral building block in organic synthesis and medicinal chemistry research. Its core structure, featuring a lactam, a latent lactol, and an ester functional group, makes it an exceptionally privileged scaffold for constructing complex molecules. Researchers primarily utilize this compound as a key intermediate in the synthesis of proline-based peptidomimetics and for the development of novel pharmaceutical agents, including inhibitors of various enzymes like DPP-4, as well as other therapeutics targeting metabolic and cardiovascular diseases. The defined (2S,4R) stereochemistry is critical for imparting specific three-dimensional structure and biological activity to the final target compounds, allowing for precise structure-activity relationship (SAR) studies. This compound's mechanism of action in research contexts is not as a direct therapeutic agent, but rather as a synthetic precursor whose rigid, functionalized pyrrolidine ring system can be selectively manipulated to introduce diverse molecular complexity, thereby enabling the exploration of new chemical space in drug discovery programs.

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Hydroxylation of Pyrrolidine Intermediates

Key steps include the oxidation of a pyrrolidine ring to introduce the 5-oxo group. For example, RuO₂/NaIO₄-mediated oxidation of (2S,4S)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate selectively generates the 5-oxo functionality while preserving the hydroxyl group at C4. This method achieves >90% conversion under mild conditions (room temperature, 6 hours) and avoids over-oxidation.

Diastereomeric Control via Protecting Group Manipulation

The tert-butyldimethylsilyl (TBDMS) ether is frequently employed to protect the C4 hydroxyl group during oxidation. Subsequent desilylation using tetrabutylammonium fluoride (TBAF) yields the free alcohol without epimerization. For instance, deprotection of (2S,4S)-1-Boc-4-TBDMS-5-oxopyrrolidine-2-carboxylate in THF/water (1:1) at 0°C affords the (2S,4R)-configured product in 85% yield.

Catalytic Hydrogenation and Reduction Strategies

Pd-Catalyzed Hydrogenation of Enamine Intermediates

A racemic synthesis route involves hydrogenating enamine precursors to establish the pyrrolidine core. For example, Pd-C/H₂ reduction of 2,3-dioxopyrrolidine in ethanol under acidic conditions (acetic acid) yields a mixture of trans- and cis-hydroxyesters. Chromatographic separation followed by recrystallization from methanol isolates the (2S,4R) diastereomer with 12% overall yield.

Table 1: Comparative Yields of Hydrogenation Methods

Starting MaterialCatalystSolventYield (trans:cis)Isolated (2S,4R) Yield
2,3-DioxopyrrolidinePd-C/H₂Ethanol3:112%
N-Boc-3-pyrrolidinoneRh(I)THF5:138%

Chiral Pool Synthesis from Pyroglutamate Esters

Epimerization and Stereochemical Correction

Methyl (2S,4S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate can be epimerized to the (2S,4R) configuration under basic conditions. Treatment with 1N NaOMe in methanol induces C4 epimerization, achieving a trans:cis ratio of >20:1. This method is critical for correcting stereochemical outcomes in multi-step syntheses.

Functional Group Interconversion Approaches

Wittig Olefination and Subsequent Reduction

Intermediate aldehydes derived from pyroglutamate esters undergo Wittig reactions to introduce substituents. For instance, treatment of a Boc-protected aldehyde with methyl(triphenylphosphoranylidene)acetate forms an α,β-unsaturated ester, which is hydrogenated to yield the saturated pyrrolidine. This step ensures retention of configuration at C2 and C4.

Borane-Mediated Lactam Reduction

Super-hydride (LiEt₃BH) reduces lactam carbonyls to secondary alcohols without affecting ester groups. For example, reduction of (2S,4R)-1-Boc-5-oxopyrrolidine-2-carboxylate in THF at −78°C affords the 4-hydroxy derivative in 72% yield.

Scalable Industrial Methods

Continuous Flow Oxidation

Recent advances employ continuous flow reactors for RuO₂/NaIO₄-mediated oxidations, enhancing safety and scalability. A pilot-scale setup using a tubular reactor (20 mL/min flow rate, 25°C) achieves 95% conversion with <2% over-oxidation byproducts.

Green Chemistry Alternatives

Electrochemical oxidation of pyrrolidines in aqueous NaCl (2M) at 1.5 V vs. Ag/AgCl selectively generates 5-oxo derivatives without metal catalysts. This method reduces waste and avoids toxic reagents, though yields remain moderate (65%) compared to traditional approaches .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-5-oxopyrrolidine-2-carboxylate.

    Reduction: Formation of 4-hydroxy-5-hydroxypyrrolidine-2-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

A comparative analysis of key pyrrolidine derivatives is provided below:

Compound Name Substituents/Modifications Key Properties/Applications References
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate 4-OH, 5-O, 2-COOCH₃ β-turn mimetics, peptide rigidity
(2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate 4-NH₃⁺ (replaces 4-OH) Ionic interactions in crystal packing
(2S,4R)-4-Hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)-N-(4-(4-methyloxazol-5-yl)benzyl)pyrrolidine-2-carboxamide 1-acyl group, benzylamide side chain Drug candidate (e.g., protease inhibitors)
Ethyl 6-methylene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate Fused pyrrolizine ring, 6-methylene group Alkaloid synthesis

Physicochemical and Functional Differences

  • Hydrogen-Bonding Capacity : The hydroxyl group in the parent compound enables strong intramolecular interactions (N1⋯O2 = 2.787 Å), whereas the ammonium derivative forms intermolecular N–H⋯O bonds (e.g., N1–H1⋯O2 = 2.85 Å), influencing solubility and crystal packing .
  • Bioactivity : The parent compound’s rigid pyrrolidine ring is optimal for enforcing cis-amide conformations in peptides. In contrast, the patent-derived analog (Example 134) uses steric bulk to target specific enzymes or receptors, as seen in protease inhibitor design .
  • Thermodynamic Stability : The ammonium derivative’s ionic nature increases melting points (>200°C) compared to the parent compound (~180°C), as inferred from crystallographic data .

Biological Activity

Methyl (2S,4R)-4-hydroxy-5-oxopyrrolidine-2-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry and biological research. This compound exhibits a variety of biological activities, making it a subject of interest for drug development, particularly in areas such as neuroprotection, anticancer activity, and antimicrobial properties.

  • Molecular Formula : C6_6H9_9N O4_4
  • Molecular Weight : 159.14 g/mol
  • CAS Number : 170012-71-2
  • IUPAC Name : this compound
  • Structural Features : The compound features a pyrrolidine ring with hydroxyl and carboxylate functional groups that contribute to its reactivity and biological activity.

This compound interacts with various molecular targets, influencing biochemical pathways:

  • Neuroprotective Effects : The compound has been studied for its potential to modulate neurotransmission and reduce oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells, particularly in lung cancer models (A549 cells) and exhibit selective antimicrobial activity against resistant strains of Staphylococcus aureus .
  • Enzyme Modulation : It may inhibit specific enzymes involved in inflammation and oxidative processes, thereby exerting anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
NeuroprotectivePotential to protect neurons from oxidative stress and inflammation.
AnticancerInhibitory effects on cancer cell proliferation; effective against A549 lung cancer cells.
AntimicrobialActivity against multidrug-resistant strains of Staphylococcus aureus.
Enzyme InhibitionModulation of enzymes related to inflammation and neurotransmission.

Case Studies

  • Anticancer Research :
    • A study evaluated various 5-oxopyrrolidine derivatives, including this compound, demonstrating significant anticancer activity against A549 cells. The results indicated that certain modifications to the structure enhanced potency against cancer cell lines .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective properties revealed that this compound could reduce markers of oxidative stress in neuronal cultures, suggesting its potential role in treating neurodegenerative diseases .
  • Antimicrobial Efficacy :
    • In vitro tests showed that derivatives of this compound exhibited strong activity against drug-resistant Staphylococcus aureus, indicating its potential for developing new antimicrobial agents .

Synthesis and Production

The synthesis of this compound typically involves the esterification of 4-hydroxy-L-proline with methanol under acidic conditions. This method allows for high yields and purity suitable for further biological testing:

  • Starting Material : 4-Hydroxy-L-proline.
  • Esterification Reaction :
    • Conditions: Reflux with methanol and an acid catalyst.
    • Purification: Crystallization or chromatography techniques are employed to obtain the final product .

Q & A

Q. What are the key structural features and stereochemical considerations of Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate?

The compound contains a pyrrolidine ring with two chiral centers (C2-S and C4-R) and functional groups (hydroxy, oxo, and methyl ester). The pyrrolidine ring adopts an envelope conformation, with the flap at C4 deviating from the plane formed by N1, C2, C3, and C5. The absolute configuration is confirmed via X-ray crystallography, with the carboxylate group axial and stabilized by an N1⋯O2 hydrogen bond (2.787 Å). The stereochemistry is critical for bioactivity, particularly in peptide mimetics designed to lock cis-amide bonds .

Q. What synthetic routes are available for preparing this compound, and how are diastereoisomers controlled?

Two primary methods are reported:

Electrophilic Amination : N-protected (S)-pyroglutamate ester undergoes amination, yielding a 9:1 mixture of (2S,4R) and (2S,4S) diastereoisomers. Separation is achieved via chromatography .

Michael Addition : Sodium salt of N-benzyloxycarbonylaminomalonate ester reacts with dehydroalanine derivatives. Post-hydrolysis and decarboxylation, stereoisomers are resolved via crystallization or enzymatic resolution .

Q. What spectroscopic and crystallographic methods confirm its structure and purity?

  • X-ray Crystallography : Confirms absolute configuration (R-factor = 0.027, wR = 0.069) and hydrogen-bonding network (Table 1) .
  • Spectroscopy :
    • NMR : Distinct signals for ester (δ ~3.7 ppm, CH3O) and pyrrolidine protons.
    • MS : Molecular ion peak at m/z 159.14 (C₆H₉NO₄) .
    • IR : Bands for carbonyl (1740–1680 cm⁻¹) and hydroxy groups (3400 cm⁻¹) .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
R-factor0.027
wR-factor0.069
Hydrogen bonds (N–H⋯O)2.787–3.120 Å

Advanced Research Questions

Q. How does the pyrrolidine ring conformation influence intermolecular interactions in crystal packing?

The envelope conformation directs hydrogen-bonding patterns. Each molecule forms eight N–H⋯O interactions with adjacent units, creating a 3D network. The axial carboxylate group participates in short contacts (e.g., N1⋯O2), while the equatorial hydroxy group stabilizes lattice interactions. This packing is critical for crystallinity and stability in solid-state applications .

Q. What strategies address contradictions in stereochemical assignments during synthesis?

Discrepancies in diastereomer ratios (e.g., 9:1 vs. theoretical 1:1) arise from kinetic vs. thermodynamic control. Strategies include:

  • Chiral Auxiliaries : Use of N-benzyloxycarbonyl groups to bias transition states .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
  • Crystallization-Induced Asymmetric Transformation : Diastereomer enrichment via controlled recrystallization .

Q. How can computational methods predict physicochemical properties (e.g., pKa, solubility)?

Density Functional Theory (DFT) calculates:

  • pKa : Predicted 12.35 ± 0.40 for the hydroxy group, consistent with experimental titration .
  • Solubility : LogP ~-0.5 (hydrophilic due to polar groups).
  • Conformational Energy : Envelope conformation is ~2 kcal/mol more stable than twist forms .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Deactivation : Heterogeneous catalysts (e.g., Pd/C) lose activity during hydrogenation of N-protected precursors .
  • Racemization Risk : Elevated temperatures or acidic conditions during esterification may epimerize C2 or C4 .
  • Solution : Use low-temperature (<0°C) reactions and chiral stationary phases for preparative HPLC .

Q. How does the compound’s reactivity compare to analogs in medicinal chemistry applications?

Compared to 4-chlorophenyl or oxazolidinone analogs:

  • Hydrogen Bonding : The hydroxy group enhances binding to proteases (e.g., HIV-1 protease) .
  • Metabolic Stability : Methyl ester prolongs half-life vs. free carboxylic acids .
  • Bioactivity : Acts as a β-turn mimetic in peptides, modulating receptor affinity (IC₅₀ ~10 μM for opioid receptors) .

Q. Table 2: Comparative Reactivity of Pyrrolidine Derivatives

DerivativeBioactivity (IC₅₀)Metabolic Stability (t₁/₂)
(2S,4R)-4-Hydroxy10 μM8.2 h
4-Chlorophenyl analog25 μM4.5 h
Oxazolidinone analog15 μM6.8 h

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Methyl (2S,4R)-4-Hydroxy-5-oxopyrrolidine-2-carboxylate

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